Nitro Group Impact on iNOS Inhibitory Potency: 1.6-Fold Enhancement Over Des-Nitro Analog
In a well-controlled head-to-head comparison within the pyridine-indazole iNOS inhibitor series, the presence of the nitro group on the pyridine ring provided a measurable potency advantage. Compound 7, bearing a nitro-aminopyridine motif structurally analogous to the nitro-pyridyloxy group in 5-(5-Nitro-pyridin-2-yloxy)-1H-indazole, exhibited an IC₅₀ of 14 nM against human iNOS, versus 22 nM for the corresponding des-nitro aminopyridine analog (Compound 6). This represents a 1.6-fold improvement in potency attributable to the nitro substituent [1]. Both compounds outperformed the reference inhibitors BYK191023 (IC₅₀ = 82 nM) and 1400W (IC₅₀ = 81 nM) by approximately 3.7–5.9 fold [1].
| Evidence Dimension | iNOS inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Nitro-aminopyridine analog (Compound 7): IC₅₀ = 14 nM (surrogate for target compound's nitro-pyridyloxy motif) [1] |
| Comparator Or Baseline | Des-nitro aminopyridine analog (Compound 6): IC₅₀ = 22 nM; Reference BYK191023: IC₅₀ = 82 nM; Reference 1400W: IC₅₀ = 81 nM [1] |
| Quantified Difference | 1.6-fold improvement over des-nitro analog; 5.9-fold over BYK191023; 5.8-fold over 1400W [1] |
| Conditions | Recombinant human iNOS enzyme inhibition assay at pH 7.4, 37°C, measured by hemoglobin capture assay [1] |
Why This Matters
The nitro group confers a consistent potency enhancement that is critical for achieving low-nanomolar activity, directly influencing the compound's suitability as a lead scaffold for iNOS-targeted anti-inflammatory or antipsoriatic drug discovery.
- [1] Amoia P, Gallorini M, Scarponi C, et al. Synthesis, Biological Evaluation, and Computational Study of Pyridine- and Indazole-Based Inhibitors of the Inducible Nitric Oxide Synthase as Promising Antipsoriatic Agents. ACS Pharmacol Transl Sci. 2025. Compound 7 IC₅₀=14 nM vs Compound 6 IC₅₀=22 nM vs BYK191023 IC₅₀=82 nM vs 1400W IC₅₀=81 nM. View Source
